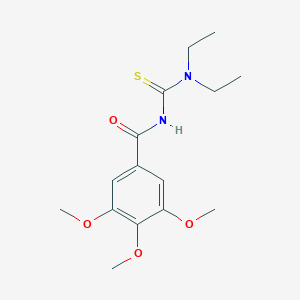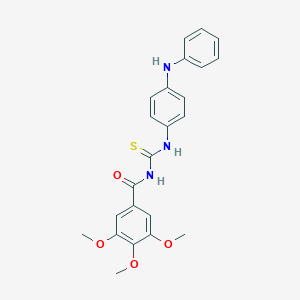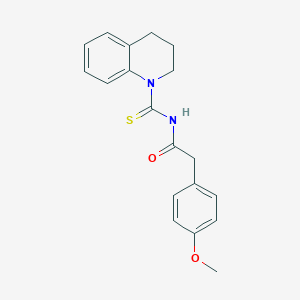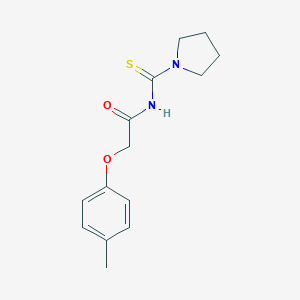![molecular formula C19H20N2O3S B320799 ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B320799.png)
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate is an organic compound with the molecular formula C19H20N2O3S It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a phenylpropanoyl group, and a carbamothioyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate.
Acylation: The ethyl 4-aminobenzoate is then acylated with 3-phenylpropanoic acid chloride in the presence of a base such as pyridine to yield ethyl 4-{[(3-phenylpropanoyl)amino]benzoate.
Thiocarbamoylation: Finally, the ethyl 4-{[(3-phenylpropanoyl)amino]benzoate is reacted with thiophosgene to introduce the carbamothioyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbamothioyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoates.
科学的研究の応用
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylpropanoyl group may interact with hydrophobic pockets, while the carbamothioyl group can form hydrogen bonds with amino acid residues. These interactions can alter the conformation and function of the target proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Ethyl 4-aminobenzoate: Lacks the phenylpropanoyl and carbamothioyl groups.
Ethyl 4-{[(3-phenylpropanoyl)amino]benzoate: Lacks the carbamothioyl group.
Ethyl 4-{[(3-phenylpropanoyl)carbamoyl]amino}benzoate: Contains a carbamoyl group instead of a carbamothioyl group.
Uniqueness
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate is unique due to the presence of both the phenylpropanoyl and carbamothioyl groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making the compound valuable for various research applications.
特性
分子式 |
C19H20N2O3S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
ethyl 4-(3-phenylpropanoylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C19H20N2O3S/c1-2-24-18(23)15-9-11-16(12-10-15)20-19(25)21-17(22)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H2,20,21,22,25) |
InChIキー |
ZBYJUEMOHLZCHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CCC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320718.png)
![N-[(4-methoxyphenyl)acetyl]-N'-phenylthiourea](/img/structure/B320721.png)
![4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B320722.png)

![N-[(4-bromo-3-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B320728.png)
![N-[(4-cyanophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B320729.png)


![N-[3-(hydroxymethyl)phenyl]-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B320734.png)
![2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide](/img/structure/B320735.png)
![N-{[(1-bromo-2-naphthyl)oxy]acetyl}-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320736.png)
![2-(2,4-dichlorophenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]propanamide](/img/structure/B320739.png)

![N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B320744.png)
